N,N-Diisopropylisobutylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N,N-di(propan-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-8(2)7-11(9(3)4)10(5)6/h8-10H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAIWRNUQIHLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391351 | |
| Record name | N,N-Diisopropylisobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44976-81-0 | |
| Record name | N,N-Diisopropylisobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diisopropylisobutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Chemistry of N,n Diisopropylisobutylamine and Analogous Amines
Alkylation Routes for Tertiary Amine Preparation
Direct alkylation is a primary method for the synthesis of tertiary amines. This approach involves the formation of a new carbon-nitrogen bond by reacting a secondary amine with an alkylating agent. For the specific synthesis of N,N-Diisopropylisobutylamine, this would involve the alkylation of diisopropylamine (B44863) with an isobutyl halide.
The synthesis of tertiary amines from secondary amines and alkyl halides typically proceeds through a bimolecular nucleophilic substitution (SN2) reaction. chemistrysteps.com In this pathway, the lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group. chemistrysteps.comlibretexts.org
For the preparation of this compound, the reaction would be between diisopropylamine and an isobutyl halide, such as isobutyl bromide or isobutyl iodide.
Reaction Scheme: (CH(CH₃)₂)₂NH + (CH₃)₂CHCH₂-X → [(CH(CH₃)₂)₂NHCH₂CH(CH₃)₂]⁺X⁻ Diisopropylamine + Isobutyl Halide → N,N-Diisopropylisobutylammonium Halide
This initial reaction forms an ammonium (B1175870) salt. To obtain the free tertiary amine, a base is required to deprotonate the nitrogen atom. libretexts.org
A significant challenge in this synthetic route is the potential for over-alkylation. The newly formed tertiary amine is itself a nucleophile and can react further with the alkyl halide to form a quaternary ammonium salt. chemistrysteps.comlibretexts.orglibretexts.org This subsequent reaction is known as the Menshutkin reaction. wikipedia.orgchemicalbook.com
Side Reaction (Quaternization): (CH(CH₃)₂)₂NCH₂CH(CH₃)₂ + (CH₃)₂CHCH₂-X → [(CH(CH₃)₂)₂N(CH₂CH(CH₃)₂)₂]⁺X⁻ this compound + Isobutyl Halide → Diisobutyldiisoppropylammonium Halide
This side reaction leads to a mixture of products and reduces the yield of the desired tertiary amine. chemistrysteps.com The control of reaction conditions, including the choice of base and solvent, is therefore crucial to favor the formation of the tertiary amine over the quaternary ammonium salt.
The selection of an appropriate base and solvent system is paramount for optimizing the yield and selectivity of tertiary amine synthesis via alkylation.
Auxiliary Bases To prevent the formation of the ammonium salt byproduct and drive the reaction towards the free tertiary amine, a base is added to scavenge the proton (HX) generated during the reaction. libretexts.org However, the base itself must not be nucleophilic enough to compete with the amine substrate by reacting with the alkyl halide. heteroletters.org For this purpose, sterically hindered, non-nucleophilic bases are ideal. libretexts.orgchemicalbook.com
A classic example of such a base is N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, which is structurally analogous to this compound. wikipedia.orgheteroletters.org The bulky isopropyl groups surrounding the nitrogen atom prevent it from acting as a nucleophile, while its basicity allows it to effectively act as a "proton sponge". heteroletters.org The use of such a base prevents the unwanted Menshutkin reaction that can occur with less hindered bases like triethylamine. chemicalbook.com It is plausible that this compound itself could act as a non-nucleophilic base in other reactions due to its significant steric hindrance. Another base that has been shown to be effective in the alkylation of various amines is diisopropylamine. jst.go.jp
Solvent Systems The solvent plays a critical role in SN2 reactions, influencing the reaction rate by stabilizing the transition state. The quaternization of tertiary amines, a reaction closely related to their synthesis, has been studied in various solvents to understand these effects. Generally, polar aprotic solvents such as acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate SN2 reactions because they can solvate the cation but not the nucleophile, leaving the latter more reactive. researchgate.net Protic solvents like methanol (B129727) can hydrogen-bond with the amine nucleophile, stabilizing it and potentially slowing the reaction rate compared to aprotic solvents. researchgate.net The choice of solvent can therefore be tuned to optimize reaction kinetics and product separation. tue.nl
| Solvent | Solvent Type | Relative Rate Constant (k) |
|---|---|---|
| Acetonitrile | Aprotic Aliphatic | High |
| Methanol | Protic Aliphatic | Moderate |
| Benzene | Aprotic Aromatic | Low |
| DMSO | Aprotic Aliphatic | Very High |
This table provides a qualitative summary based on general principles of solvent effects on SN2 reactions. researchgate.net
Scalability and Industrial Production Methodologies for Related Compounds
The industrial-scale synthesis of tertiary amines employs several methodologies, chosen based on factors like raw material availability, cost, and desired product purity. researchgate.net While direct alkylation is a common laboratory method, other approaches are often favored for large-scale production due to challenges with selectivity and waste generation. researchgate.netniif.hufiveable.me
Industrial Synthesis Methods Key industrial processes for producing amines include:
Reductive Amination of Aldehydes and Ketones: This is a primary industrial method for producing a wide range of amines. researchgate.netfiveable.me It involves the reaction of a ketone or aldehyde with a secondary amine (like diisopropylamine) in the presence of a reducing agent and a catalyst. For a sterically hindered amine, this method can be highly effective. nih.govrsc.org This approach is often atom-economical and can be performed in a one-pot fashion. rsc.orgnih.gov
Alkylation with Alcohols: The N-alkylation of amines using alcohols is an environmentally friendly alternative to using alkyl halides, as the only byproduct is water. whiterose.ac.uk These reactions are typically catalyzed by transition metals such as ruthenium or palladium. organic-chemistry.orgrsc.org
Direct Alkylation: Despite its drawbacks, direct alkylation of ammonia (B1221849) or lower amines is used industrially, particularly when the resulting mixture of primary, secondary, and tertiary amines can be separated or if a large excess of the starting amine can be used to favor mono-alkylation. chemistrysteps.comfiveable.me
The production of higher tertiary aliphatic amines is a significant sector of the chemical industry, with these compounds serving as intermediates for surfactants, catalysts, and preservatives. niif.hu
| Method | Reactants | Key Advantages | Key Challenges |
|---|---|---|---|
| Reductive Amination | Ketone/Aldehyde + Amine + Reducing Agent | High versatility (1°, 2°, 3° amines), often one-pot. fiveable.menih.gov | Requires catalyst, can be difficult for sterically hindered ketones. researchgate.net |
| Alkylation with Alcohols | Alcohol + Amine | "Green" process (byproduct is water), uses readily available alcohols. whiterose.ac.uk | Requires transition metal catalyst, high temperatures may be needed. whiterose.ac.ukrsc.org |
| Direct Alkylation with Halides | Alkyl Halide + Amine | Straightforward reaction pathway. chemistrysteps.com | Over-alkylation leads to mixtures, produces salt waste. chemistrysteps.comlibretexts.org |
| Amination of Olefins | Olefin + Amine | Direct use of petrochemical feedstocks. niif.hu | Requires catalyst, high pressure/temperature. researchgate.net |
N,n Diisopropylisobutylamine As a Strategic Reagent in Organic Transformations and Catalysis
Elucidating the Non-Nucleophilic Basic Character of N,N-Diisopropylisobutylamine
Steric Hindrance and Conformational Shielding of the Nitrogen Lone Pair
The non-nucleophilic nature of this compound is a direct consequence of the steric bulk of its substituents. The nitrogen atom is bonded to two isopropyl groups and one isobutyl group. These branched alkyl groups create a sterically crowded environment that effectively shields the nitrogen's lone pair of electrons. wikipedia.orgedubull.comlibretexts.org This steric hindrance makes it difficult for the nitrogen to approach and bond with electrophilic atoms larger than a proton. wikipedia.org
Computational studies have shown that for very bulky tertiary amines, such as this compound and N,N-diisopropyl-3-pentylamine, the lone pair on the nitrogen can be entirely hidden by the bulky substituents in their most stable conformations. semanticscholar.org This conformational shielding is a key factor in their low nucleophilicity. The steric properties of such amines can be quantified, and there is a direct correlation between the steric hindrance and their thermodynamic and kinetic properties. unimib.itrsc.org
Comparative Reactivity and Selectivity with Other Diisopropylated Amines (e.g., N,N-Diisopropylethylamine, N,N-Diisopropyl-3-pentylamine)
This compound belongs to a class of sterically hindered amines that includes the widely used N,N-diisopropylethylamine (DIPEA or Hünig's base). advancedchemtech.comwikipedia.org While structurally similar, the reactivity and selectivity of these amines can differ based on the nature of the third alkyl group attached to the nitrogen.
DIPEA, with an ethyl group, is a well-established non-nucleophilic base used in a variety of reactions, including peptide couplings and as a proton scavenger. chemicalbook.comwikipedia.org The steric hindrance provided by the two isopropyl groups and the ethyl group makes it a poor nucleophile. wikipedia.org this compound, with a larger isobutyl group, exhibits even greater steric hindrance. This increased bulk can lead to higher selectivity in certain reactions, favoring proton abstraction over undesired nucleophilic side reactions.
N,N-Diisopropyl-3-pentylamine is another example of an extremely hindered tertiary amine. chemicalbook.com The presence of a 3-pentyl group further increases the steric bulk around the nitrogen atom. In computational studies, both this compound and N,N-diisopropyl-3-pentylamine have demonstrated such significant steric shielding that their nitrogen lone pairs are inaccessible in low-energy conformations. semanticscholar.org
The choice between these amines often depends on the specific requirements of the reaction, including the acidity of the proton to be removed and the steric environment of the electrophilic center.
Table 1: Comparison of Diisopropylated Amines
| Compound Name | Structure | Key Features |
| N,N-Diisopropylethylamine (DIPEA) | CCN(C(C)C)C(C)C | Widely used non-nucleophilic base, good proton scavenger. chemicalbook.comwikipedia.org |
| This compound | CC(C)CN(C(C)C)C(C)C | Increased steric hindrance compared to DIPEA, potentially higher selectivity. |
| N,N-Diisopropyl-3-pentylamine | CCC(CC)N(C(C)C)C(C)C | Extremely hindered tertiary amine. chemicalbook.com |
Mechanistic Applications in Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. nih.govmdpi.com In this context, tertiary amines often play a crucial role as sacrificial electron donors. rsc.org
Role of this compound as a Sacrificial Electron Donor
In many photoredox catalytic cycles, a sacrificial electron donor is required to regenerate the ground state of the photocatalyst after it has undergone a single-electron transfer (SET) event. nih.gov Tertiary amines are frequently employed for this purpose. beilstein-journals.org Upon excitation by visible light, the photocatalyst can be reductively quenched by the amine, which donates an electron to form an amine radical cation. beilstein-journals.org
This compound has been successfully utilized as a sacrificial electron donor in photoredox reactions. thieme-connect.com The resulting amine radical cation can then undergo further reactions, such as deprotonation, to drive the desired chemical transformation. The choice of the sacrificial donor can be critical for the efficiency and outcome of the reaction. While many amines can serve this role, the specific properties of this compound, including its oxidation potential and the reactivity of the resulting radical cation, make it suitable for particular applications.
Facilitation of Nitrone Synthesis via Hünig's Base Surrogate Pathways
A notable application of this compound in photoredox catalysis is in the synthesis of nitrones from nitro compounds. thieme.de This transformation provides a mild and direct protocol for accessing the valuable nitrone functionality. thieme-connect.comthieme.de
In a visible-light-induced photocatalytic process, this compound acts as a sacrificial electron donor, enabling a cascade reaction of nitro compounds. thieme.de Interestingly, this transformation was not achievable using the more common Hünig's base (DIPEA), highlighting the unique role of the isobutyl group in facilitating this specific pathway. thieme.de The use of this compound as a surrogate for Hünig's base opened up a new avenue in photoredox catalysis that was previously inaccessible. thieme-connect.comthieme.de
Unraveling Reaction Mechanisms in Visible-Light-Mediated Processes
The study of visible-light-mediated reactions often involves elucidating complex mechanistic pathways. The use of specific reagents like this compound can provide insights into these mechanisms. For instance, the successful synthesis of nitrones using this compound, where DIPEA failed, points to the subtle but significant electronic and steric effects that govern the reactivity of the amine radical cation intermediate. thieme.de
Mechanistic investigations often involve control experiments to confirm the essential role of each component, including the photocatalyst, light, and the sacrificial electron donor. nih.gov The formation of radical intermediates can be corroborated by trapping experiments. nih.gov Understanding the electron transfer processes and the subsequent steps involving the amine radical cation is crucial for optimizing existing reactions and designing new synthetic methodologies. beilstein-journals.org Visible-light-mediated processes can proceed through various mechanisms, including those involving electron donor-acceptor (EDA) complexes, which in some cases can even obviate the need for a dedicated photocatalyst. bohrium.comrsc.org
General Catalytic and Deprotonation Applications in Complex Organic Synthesis
This compound, a sterically hindered tertiary amine, serves as a strategic reagent in specialized organic transformations. Its bulky nature renders it a non-nucleophilic base, allowing it to facilitate reactions by deprotonating substrates without competing in nucleophilic additions. wikipedia.org This characteristic is crucial in complex synthetic pathways where selectivity is paramount. Research has highlighted its utility in key areas such as asymmetric catalysis and photoredox reactions, where it can offer unique advantages over other hindered bases.
Asymmetric Aldol (B89426) Reaction
In the field of asymmetric synthesis, this compound has been effectively employed as a base in enantioselective aldol reactions. A notable application involves the reaction of 3-phenylpropanoic acid with an aldehyde, catalyzed by a chiral bis(phosphine oxide) in the presence of tetrachlorosilane. thieme-connect.de In this transformation, this compound is used in stoichiometric amounts to facilitate the deprotonation of the carboxylic acid, leading to the formation of a silyl (B83357) enolate intermediate. The reaction proceeds at low temperatures to yield the corresponding aldol product with good syn-selectivity and high enantioselectivity. thieme-connect.de The choice of a hindered base like this compound is critical to prevent side reactions and ensure the efficiency of the catalytic cycle.
Table 1: Asymmetric Aldol Reaction of 3-Phenylpropanoic Acid Data sourced from Thieme Connect thieme-connect.de
| Reactant | Catalyst | Base | Other Reagents | Conditions | Product | Outcome |
|---|---|---|---|---|---|---|
| 3-Phenylpropanoic Acid | Chiral Bis(phosphine oxide) | This compound (5 equiv.) | Tetrachlorosilane (2 equiv.) | -60°C | Aldol Adduct | Good syn-selectivity and enantioselectivity |
Visible-Light Photoredox Catalysis
This compound (DIPIBA) has also carved out a niche in the domain of visible-light photoredox catalysis. It has been identified as an effective sacrificial electron donor in a cascade reaction to synthesize nitrones from nitro compounds. thieme.de In one study, researchers found that a cross-condensation reaction, which was not achievable using the more common Hünig's base (N,N-Diisopropylethylamine, DIPEA), could be successfully performed with the addition of DIPIBA. thieme.de This demonstrates that this compound can provide a unique reaction pathway in photoredox catalysis that its close structural analogs cannot, highlighting its specific utility in developing novel synthetic methodologies. thieme.de
Table 2: Application in Photoredox-Mediated Nitrone Synthesis Data sourced from Synfacts thieme.de
| Reaction Type | Catalysis | Reagent Role | Key Finding |
|---|---|---|---|
| Nitrone synthesis via cascade reaction of nitro compounds | Visible-Light Photoredox Catalysis | Sacrificial Electron Donor | Enabled a cross-condensation transformation not possible with DIPEA, providing a new pathway for photoredox catalysis. thieme.de |
Role as a Structural Template
Beyond its role in solution-phase organic synthesis, this compound (abbreviated as DPBA in materials science literature) has been utilized as an organic template or structure-directing agent. It is used in the hydrothermal synthesis of microporous metal-substituted aluminophosphates, such as CoAPO-36. acs.orgresearchgate.net In this context, the amine influences the kinetics of crystallization and can alter the unit cell's size and symmetry, demonstrating its role in controlling the formation of complex inorganic frameworks. acs.org
N,n Diisopropylisobutylamine in Materials Science: Template Directed Crystallization of Framework Materials
Templating Agent Role in Microporous Aluminophosphate Synthesis
N,N-Diisopropylisobutylamine (DPBA) has been identified as an effective organic template for the synthesis of microporous aluminophosphates. acs.org Its role extends beyond simply filling the void spaces of the forming crystalline structure; it actively directs the assembly of the inorganic framework, influencing the kinetics of crystallization and the final material properties. acs.orgucl.ac.uk
A notable application of this compound is in the synthesis of metal-substituted aluminophosphates, such as the cobalt-substituted aluminophosphate CoAPO-36, which possesses the ATS framework topology. acs.org The incorporation of metal ions like cobalt into the aluminophosphate framework is of significant interest as it can introduce redox and catalytic functionalities. ucl.ac.uk In the synthesis of CoAPO-36, this compound is one of several organic templates that can be utilized to direct the formation of the desired ATS structure. acs.org The synthesis is typically carried out under hydrothermal conditions, where the template, along with sources of aluminum, phosphorus, and cobalt, is heated in an aqueous solution. acs.orgucl.ac.uk
Kinetic studies, particularly those employing in situ energy-dispersive X-ray diffraction (EDXRD), have provided valuable insights into the crystallization process of CoAPO-36 when using this compound as a template. These investigations have revealed that the choice of the organic template has a profound effect on the rate of crystal formation. acs.org When comparing this compound with other templates like tripropylamine (B89841) (TPA) and N-ethyldicyclohexylamine (ECHA) for the synthesis of CoAPO-36, a distinct trend in the rate of formation is observed. The crystallization rate follows the order: DPBA > ECHA > TPA. acs.org This indicates that this compound facilitates the fastest crystallization of the CoAPO-36 framework among the studied templates. acs.org
This observation is further substantiated by measurements of induction times and activation energies for the crystallization process, which follow the same trend. acs.org A shorter induction time and lower activation energy are indicative of a more favorable crystallization process, which is achieved with this compound.
Table 1: Kinetic Parameters for the Crystallization of CoAPO-36 with Different Organic Templates
| Organic Template | Rate of Formation | Induction Time | Activation Energy |
|---|---|---|---|
| This compound (DPBA) | Fastest | Shortest | Lowest |
| N-ethyldicyclohexylamine (ECHA) | Intermediate | Intermediate | Intermediate |
| Tripropylamine (TPA) | Slowest | Longest | Highest |
Data derived from qualitative trends reported in the literature. acs.org
The organic template not only influences the kinetics of crystallization but also leaves its imprint on the structural and morphological characteristics of the final crystalline material. acs.org Ex situ crystallographic studies of as-synthesized CoAPO-36 materials have demonstrated that the template can alter the size and symmetry of the unit cell. acs.org While detailed unit cell parameters for the this compound-templated CoAPO-36 are part of a broader comparative study, the research highlights that the nature of the template is a critical factor in determining these fundamental crystallographic properties. acs.org For instance, the bulky nature of a template like ECHA has been shown to be responsible for changes in the unit cell of the ATS framework. acs.org The morphology of the resulting crystals is also influenced by the templating agent, affecting properties such as crystal size and inter- and intracrystalline mesoporosity. ucl.ac.uk
Theoretical and Experimental Insights into Template-Framework Interactions
To understand the underlying reasons for the observed differences in crystallization kinetics and structural properties, it is crucial to examine the interactions between the template molecule and the inorganic framework at a molecular level.
The rate at which a particular framework material crystallizes is strongly correlated with the stability of the interaction between the template and the framework. acs.org Energetic analyses, combining experimental results with computational modeling, have shown that the system with the most stable interaction energy will form more rapidly. acs.org In the case of CoAPO-36 synthesis, the interaction energies between the template and the framework at different packing levels have been calculated to rationalize the experimentally observed crystallization rates. acs.org The faster formation of CoAPO-36 with this compound as the template is attributed to a more stable template-framework interaction energy compared to the systems using TPA or ECHA. acs.org This suggests that this compound provides a particularly good energetic fit within the forming ATS framework, thereby lowering the activation barrier for crystallization and accelerating the process. acs.org
Advanced Computational and Spectroscopic Characterization of N,n Diisopropylisobutylamine
Quantum-Chemical Calculations and Molecular Modeling for Structural and Electronic Properties
Quantum-chemical calculations and molecular modeling are indispensable tools for elucidating the three-dimensional structure and electronic landscape of N,N-Diisopropylisobutylamine. These computational approaches allow for the exploration of molecular conformations, steric hindrance, and intermolecular interaction capabilities.
The bulky isopropyl and isobutyl groups attached to the nitrogen atom in this compound create significant steric hindrance around the nitrogen's lone pair of electrons. Computational methods are crucial for assessing the extent of this steric shielding and determining the molecule's preferred conformations. semanticscholar.org
Studies have shown that in all generated conformations of this compound, the amine lone pair is effectively concealed by the bulky substituents. semanticscholar.org This steric hindrance has a profound impact on its reactivity and intermolecular interactions. Even attempts to manually generate conformations with an accessible amine lone pair have resulted in structures with excessively high quantum chemical energies, rendering them irrelevant under normal conditions. semanticscholar.org The steric demands of the substituents are a defining feature of this molecule, influencing its role in chemical processes such as its use as an organic template in the synthesis of microporous materials. acs.orgresearchgate.net The size and packing of the template molecule within a framework are influenced by these steric properties. acs.org
The Conductor-like Screening Model (COSMO) is a powerful computational tool for predicting the hydrogen bonding capabilities of molecules in solution. semanticscholar.org For this compound, COSMO modeling has been employed to understand its potential to act as a hydrogen bond acceptor. semanticscholar.org
However, due to the severe steric hindrance previously mentioned, computational analyses, including those using COSMO, have revealed a significant challenge in the hydrogen bonding capacity of this compound. semanticscholar.org The lone pair on the nitrogen, which would typically be the hydrogen bond acceptor site, is so effectively shielded by the bulky alkyl groups that no surface area with a sufficiently high sigma-profile for hydrogen bonding can be found. semanticscholar.org This theoretical finding aligns with the expectation that highly hindered amines are poor hydrogen bond acceptors.
| Computational Method | Finding | Implication |
| COSMOconf | Amine lone-pair is entirely hidden by bulky substituents in all generated conformations. | Severely limited hydrogen bonding capability. |
| Quantum Chemical Energy Calculations | Manually generated conformations with an accessible lone pair have excessively high energies. | Such conformations are not energetically favorable or relevant. |
Application of Advanced Analytical Techniques for Mechanistic and Structural Elucidation (e.g., Energy-Dispersive X-ray Diffraction, X-ray Absorption Spectroscopy)
To experimentally validate and complement computational findings, advanced analytical techniques are employed. These methods provide direct evidence of the structural role and electronic state of this compound in various chemical environments.
In the context of materials synthesis, in situ energy-dispersive X-ray diffraction (EDXRD) has been utilized to monitor the crystallization kinetics of microporous materials where this compound acts as an organic template. acs.orgresearchgate.net For instance, in the synthesis of the cobalt-containing aluminophosphate CoAPO-36, EDXRD studies revealed that the rate of formation was significantly affected by the choice of the organic template, with the order being this compound (DPBA) > N-ethyldicyclohexylamine (ECHA) > tripropylamine (B89841) (TPA). acs.orgacs.org This suggests that the specific structure and steric bulk of this compound play a crucial role in directing the assembly and crystallization of the inorganic framework. acs.org
Furthermore, X-ray absorption spectroscopy (XAS), including techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), can provide detailed information about the local atomic environment and oxidation state of elements. ucl.ac.ukresearchgate.net While specific XAS studies focusing solely on this compound are not extensively documented in the provided context, the combination of diffraction and spectroscopy techniques is a powerful approach for the comprehensive characterization of systems involving this amine. researchgate.netresearchgate.net For example, combined in situ X-ray and Raman spectroscopy has been used to gain fundamental insights into the construction of catalytic nanostructures, correlating vibrational spectra with structural and electronic properties. researchgate.net Such a combined approach would be highly valuable for a complete understanding of this compound's role in complex chemical systems.
| Analytical Technique | Application in the Study of this compound | Key Findings |
| Energy-Dispersive X-ray Diffraction (EDXRD) | Monitoring the synthesis of CoAPO-36 with this compound as a template. acs.orgacs.org | The rate of framework formation is significantly influenced by the template, with this compound leading to faster crystallization compared to other amines like TPA and ECHA. acs.orgacs.org |
| X-ray Absorption Spectroscopy (XAS) | Characterizing the local environment and electronic state of metals in materials synthesized using amine templates. ucl.ac.ukresearchgate.netresearchgate.net | Provides detailed structural information that complements diffraction data. |
Prospective Research Directions and Unexplored Applications of N,n Diisopropylisobutylamine
Expansion of Catalytic Roles in Emerging Synthetic Methodologies
The unique structural characteristics of N,N-Diisopropylisobutylamine, specifically its significant steric hindrance around the nitrogen atom, make it an intriguing candidate for new catalytic applications where traditional amines may fail. One of the most promising areas of exploration is its use in photoredox catalysis.
In the realm of visible light photoredox catalysis, the generation of radical intermediates often relies on the use of a sacrificial electron donor to reductively quench the photoexcited catalyst. beilstein-journals.org Amines are frequently employed for this purpose. beilstein-journals.org Research has indicated that this compound can function as a surrogate for more commonly used sacrificial electron donors like Hünig's base (N,N-Diisopropylethylamine). This substitution can open up new reaction pathways that were not previously accessible, highlighting its potential to influence the course and outcome of photoredox-mediated transformations. rsc.org The efficacy of such amines as sacrificial donors is linked to their oxidation potential and their ability to engage in single-electron transfer (SET) processes upon photoexcitation of a catalyst. beilstein-journals.orgbeilstein-journals.org The exploration of this compound in a wider array of photoredox reactions could lead to the development of novel synthetic methods for the construction of complex organic molecules. Further research into its electrochemical properties and the stability of the resulting radical cation will be crucial in expanding its catalytic applications.
Design and Synthesis of Novel Materials utilizing this compound as a Structure-Directing Agent
A significant and promising area of research for this compound is its application as an organic structure-directing agent (OSDA) in the synthesis of crystalline microporous materials, such as zeolites and aluminophosphates (AlPOs). mdpi.com OSDAs guide the organization of inorganic precursors to form specific framework topologies, which in turn dictates the material's properties and potential applications in catalysis and separations. nih.govcsic.es
Notably, this compound (referred to as DPBA in some literature) has been successfully employed as an OSDA in the synthesis of the microporous cobalt-containing aluminophosphate CoAPO-36, which possesses the ATS framework topology. acs.orgresearchgate.net A comparative study of different OSDAs in the formation of CoAPO-36 revealed that this compound leads to a significantly faster rate of crystallization compared to other templates such as tripropylamine (B89841) (TPA) and N-ethyldicyclohexylamine (ECHA). acs.org This efficiency is a critical factor in the economic and sustainable production of these materials.
The effectiveness of this compound in directing the formation of ATS-structured materials has been corroborated by other studies, which also noted its ability to produce these materials in an efficient manner. ucl.ac.uk The superior performance of this compound in this context suggests that its specific size and shape provide an excellent fit within the pores of the forming ATS framework, thereby stabilizing the structure and accelerating its crystallization. ucl.ac.uk
Below is a data table comparing the crystallization rates of CoAPO-36 using different organic templates.
| Organic Template | Relative Rate of Formation |
| This compound (DPBA) | Fastest |
| N-Ethyldicyclohexylamine (ECHA) | Intermediate |
| Tripropylamine (TPA) | Slowest |
This table is based on findings from in situ energy-dispersive X-ray diffraction (EDXRD) studies. acs.org
The proven success of this compound in the synthesis of ATS-type materials opens up avenues for its exploration as an OSDA for other known or even novel zeolite and aluminophosphate frameworks. Future research could focus on systematically varying synthesis conditions with this compound to target new material phases with unique pore architectures and functionalities.
Synergistic Approaches Combining Experimental and Computational Strategies for Enhanced Understanding
To fully unlock the potential of this compound in both catalysis and materials synthesis, a combined approach utilizing both experimental and computational methods is essential. This synergy allows for a deeper, mechanistic understanding of the role of the amine in complex chemical processes. researchgate.netmit.edu
In the context of its role as an OSDA, such a synergistic approach has already yielded significant insights. A study on the synthesis of CoAPO-36 combined in situ energy-dispersive X-ray diffraction (EDXRD) experiments with computational calculations. acs.org The experimental data demonstrated the faster crystallization kinetics when this compound was used as the template. acs.org Computational modeling was then employed to rationalize these findings. By calculating the interaction energies between the different templates and the aluminophosphate framework, the study showed that the system with the most stable interaction energy—in this case, the one involving this compound—forms more rapidly. acs.org
This research exemplifies how computational chemistry can explain and predict the behavior of OSDAs. The calculations can assess the "fit" of the template within the zeolite pores and quantify the stabilizing energetic interactions. ucl.ac.uk This predictive power can significantly accelerate the discovery of new materials by allowing for the in silico screening of potential OSDAs before undertaking laborious and time-consuming experimental work. researchgate.net
Future research should continue to leverage this powerful combination of techniques. For instance, computational studies could be used to predict the catalytic activity of this compound in various photoredox cycles, with subsequent experimental verification. Similarly, as a structure-directing agent, computational modeling could predict which zeolite topologies might be accessible using this compound, guiding experimental synthesis efforts toward novel and targeted materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
